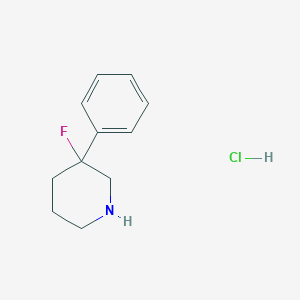

3-Fluoro-3-phenylpiperidine hydrochloride

Description

BenchChem offers high-quality 3-Fluoro-3-phenylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-phenylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-3-phenylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYHRHZNSGXATL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-3-phenylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-3-phenylpiperidine and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a range of pharmacological activities.[1][2][3] The introduction of a fluorine atom at the 3-position of the phenylpiperidine scaffold can profoundly influence the molecule's physicochemical properties, such as basicity (pKa), and consequently its biological activity and pharmacokinetic profile.[4] This technical guide provides a comprehensive overview of a common synthetic route to 3-Fluoro-3-phenylpiperidine hydrochloride and details the analytical techniques used for its thorough characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel piperidine-based compounds for drug discovery and development.

Introduction: The Significance of Fluorinated Phenylpiperidines

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[2][5] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to interact with various biological targets. The phenylpiperidine subclass, in particular, has been a cornerstone in the development of analgesics, antipsychotics, and other central nervous system (CNS) active agents.[3][6]

The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry.[4] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can lead to significant improvements in a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] In the context of 3-phenylpiperidine, the introduction of a fluorine atom at the 3-position can modulate the pKa of the piperidine nitrogen, which can be critical for optimizing drug-receptor interactions and reducing off-target effects.[4]

This guide will focus on a synthetic pathway to 3-Fluoro-3-phenylpiperidine hydrochloride, a key intermediate for the development of novel therapeutics.

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 3-Fluoro-3-phenylpiperidine hydrochloride can be achieved through a multi-step sequence starting from readily available N-protected 3-piperidone. The following protocol outlines a common and effective approach.

Diagram of the Synthetic Workflow

Caption: Synthetic route to 3-Fluoro-3-phenylpiperidine hydrochloride.

Experimental Protocol

Step 1: Grignard Reaction

The synthesis commences with the addition of a phenyl group to the 3-position of an N-protected 3-piperidone. A Grignard reaction is a robust and widely used method for this transformation.[7]

-

Procedure:

-

To a solution of N-Boc-3-piperidone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of phenylmagnesium bromide in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-hydroxy-3-phenylpiperidine.

-

-

Causality: The N-Boc protecting group is chosen for its stability under the basic conditions of the Grignard reaction and its relative ease of removal in a subsequent step. Anhydrous conditions are critical to prevent the quenching of the highly reactive Grignard reagent.

Step 2: Fluorination

The hydroxyl group is then replaced with a fluorine atom using a suitable fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for this deoxofluorination reaction.

-

Procedure:

-

Dissolve the crude N-Boc-3-hydroxy-3-phenylpiperidine in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add DAST to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-fluoro-3-phenylpiperidine.

-

-

Causality: The reaction is performed at low temperatures to control the reactivity of DAST and minimize the formation of elimination byproducts. The use of an acid scavenger (sodium bicarbonate) during the workup neutralizes any acidic byproducts.

Step 3: Deprotection and Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Procedure:

-

Dissolve the purified N-Boc-3-fluoro-3-phenylpiperidine in a solution of hydrochloric acid in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield 3-Fluoro-3-phenylpiperidine hydrochloride as a solid.

-

-

Causality: A strong acid, such as HCl in dioxane, is required to cleave the acid-labile Boc protecting group. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify than the free base.

Characterization of 3-Fluoro-3-phenylpiperidine Hydrochloride

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are routinely employed.

Data Summary Table

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₁H₁₅ClFN |

| Molecular Weight | 215.70 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Signals corresponding to aromatic and piperidine protons, with characteristic splitting due to the fluorine atom. |

| ¹³C NMR | Signals for aromatic and piperidine carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 180.1 (for the free base) |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[8]

-

In the ¹H NMR spectrum , the protons on the carbon adjacent to the fluorine atom will exhibit coupling (J-coupling) with the ¹⁹F nucleus, resulting in more complex splitting patterns (e.g., a doublet of doublets). The aromatic protons will typically appear in the range of δ 7.2-7.5 ppm, while the piperidine protons will be found in the more upfield region of δ 2.0-4.0 ppm.

-

The ¹³C NMR spectrum will provide information on the carbon skeleton. A key feature is the signal for the carbon atom directly bonded to the fluorine, which will appear as a doublet with a large coupling constant (¹JCF) typically in the range of 150-250 Hz. The other carbons in the piperidine ring and the phenyl group will also show smaller couplings to the fluorine atom.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[8] Using electrospray ionization (ESI) in positive mode, the protonated molecule of the free base ([M+H]⁺) is expected to be observed.

Physical Properties

-

Melting Point: The melting point of the hydrochloride salt is a key indicator of its purity. A sharp melting range suggests a pure compound.

Conclusion

The synthesis and characterization of 3-Fluoro-3-phenylpiperidine hydrochloride provide a foundational platform for the exploration of novel fluorinated piperidine derivatives in drug discovery. The synthetic route described is robust and adaptable, while the analytical methods outlined ensure the structural integrity and purity of the final compound. This guide serves as a valuable resource for scientists working to advance the field of medicinal chemistry through the design and synthesis of innovative therapeutic agents.

References

- Google Patents. (n.d.). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

Nowak, J., et al. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a piperidine (3-MeO-PCP). Forensic Toxicology, 36(2), 413-424. Retrieved from [Link]

-

Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]

-

Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

- Google Patents. (2019, September 6). WO2019165981 - METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)-3-PHENYLPIPERIDINE AND CHIRAL INTERMEDIATES OF NIRAPARIB.

-

Pain Physician. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician Journal. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]

-

SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

Sources

- 1. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. researchgate.net [researchgate.net]

- 6. painphysicianjournal.com [painphysicianjournal.com]

- 7. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 8. d-nb.info [d-nb.info]

Introduction: Elucidating the Pharmacological Profile of a Novel Phenylpiperidine Analog

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-Fluoro-3-phenylpiperidine HCl

3-Fluoro-3-phenylpiperidine HCl is a synthetic compound featuring a core 3-phenylpiperidine structure, a scaffold prevalent in a wide array of neuropharmacologically active agents. While empirical data on this specific molecule is not extensively available in peer-reviewed literature, its chemical architecture allows for a scientifically-grounded hypothesis regarding its primary mechanism of action. Structurally, it belongs to a class of compounds known to interact with monoamine transporters. This guide synthesizes the structure-activity relationship (SAR) data from closely related analogs to propose a primary mechanism of action for 3-Fluoro-3-phenylpiperidine HCl and provides the experimental framework required for its validation.

The central hypothesis is that 3-Fluoro-3-phenylpiperidine HCl functions as a monoamine reuptake inhibitor , targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT). The presence and position of the fluorine atom on the phenyl ring are critical determinants of its potency and selectivity for these transporters.

Part 1: Primary Mechanism of Action - Inhibition of Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate neurotransmission by facilitating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into presynaptic neurons.[1] This process terminates the neurotransmitter's signal and allows for its repackaging into vesicles.[2][3] Inhibition of these transporters is a well-established mechanism for numerous therapeutic drugs and psychoactive compounds.[4][5]

Based on the 3-phenylpiperidine scaffold, the most probable primary mechanism for 3-Fluoro-3-phenylpiperidine HCl is the competitive inhibition of substrate binding at one or more of these transporters. By occupying the transporter's binding site, the compound prevents the reuptake of the endogenous monoamine, leading to an increased concentration and prolonged residence time of the neurotransmitter in the synaptic cleft.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of phenylpiperidine and related analogs is highly dependent on the substitution patterns on both the phenyl ring and the piperidine nitrogen.

-

The Phenylpiperidine Core: This moiety is a well-established pharmacophore for monoamine transporter ligands. For instance, various N-substituted 3-phenyltropane analogs, which share a similar spatial arrangement, exhibit high affinity for DAT and SERT.[6]

-

Halogen Substitution: The introduction of a halogen, such as fluorine, onto the phenyl ring is a common strategy in medicinal chemistry to modulate binding affinity and selectivity. Studies on various classes of transporter ligands, including piperazines and tropanes, have shown that the presence and position of a halogen substituent are often essential for potent inhibitory effects.[7][8] Fluorine, in particular, can alter the electronic properties and conformation of the molecule, potentially enhancing its interaction with the binding pocket of the transporter.[9]

Comparative Binding Affinities of Related Analogs

To contextualize the potential potency of 3-Fluoro-3-phenylpiperidine HCl, the following table presents binding affinity data (Kᵢ in nM) for structurally related compounds at human monoamine transporters. Lower Kᵢ values indicate higher binding affinity.

| Compound/Analog Class | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Primary Target(s) & Reference |

| 3β-Phenyltropane Analogs | ||||

| 3β-(4-Methoxyphenyl)tropane derivative (7a) | 6.5 (IC₅₀) | 1110 | 4.3 | DAT/SERT[6] |

| Benztropine Analogs | ||||

| N-substituted benztropine analogs | 12-50 | >1200 | >1200 | DAT Selective[9] |

| 1-Phenylpiperazine Analogs | ||||

| 1-Phenylpiperazine (PP) | 3000 | 10700 | 2300 | Non-selective, low affinity[10] |

| 3-OH-PP | 3500 | 680 | 7400 | NET/SERT[10] |

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for illustrative purposes to predict a potential range of activity.

Visualizing the Mechanism of Action

The diagram below illustrates the hypothesized mechanism of 3-Fluoro-3-phenylpiperidine HCl (represented as "Ligand") at a monoaminergic synapse.

Caption: Inhibition of monoamine reuptake by 3-Fluoro-3-phenylpiperidine HCl.

Part 2: Downstream Signaling and Pharmacological Effects

The inhibition of monoamine transporters initiates a cascade of downstream signaling events, driven by the increased availability of neurotransmitters in the synapse.

-

Increased Receptor Occupancy: Elevated synaptic concentrations of dopamine, norepinephrine, and/or serotonin lead to enhanced and prolonged activation of their respective postsynaptic receptors (e.g., dopamine D1/D2 receptors, adrenergic receptors, and serotonin 5-HT receptors).[11]

-

G-Protein Coupled Receptor (GPCR) Signaling: Most monoamine receptors are GPCRs. Their activation modulates the activity of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels. This, in turn, activates protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).

-

Kinase-Mediated Effects: These activated kinases phosphorylate a multitude of intracellular targets, including other kinases like the mitogen-activated protein kinase (MAPK/ERK) pathway, ion channels, and transcription factors.[12] These signaling cascades ultimately alter neuronal excitability, gene expression, and synaptic plasticity.[13]

The specific pharmacological effects—be they stimulant, antidepressant, or anxiolytic—will depend on the compound's selectivity profile for DAT, NET, and SERT.

Downstream Signaling Pathway Diagram

Caption: Downstream signaling cascade following monoamine transporter inhibition.

Part 3: Experimental Validation Protocols

To empirically determine the mechanism of action and pharmacological profile of 3-Fluoro-3-phenylpiperidine HCl, a series of in vitro assays are required. The following protocols represent the gold standard for characterizing monoamine transporter inhibitors.

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of the test compound for each monoamine transporter by measuring its ability to compete with a known high-affinity radioligand.

Objective: To quantify the binding affinity of 3-Fluoro-3-phenylpiperidine HCl at hDAT, hNET, and hSERT.

Materials:

-

Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Test Compound: 3-Fluoro-3-phenylpiperidine HCl at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

96-well plates, glass fiber filter mats, and a cell harvester.

-

Liquid scintillation counter.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand + buffer), Non-specific Binding (membranes + radioligand + high concentration of non-specific inhibitor), and Competition Binding (membranes + radioligand + varying concentrations of the test compound).

-

Incubation: Add cell membranes, the appropriate radioligand at a concentration near its Kₑ, and either buffer, non-specific inhibitor, or the test compound to the wells.

-

Equilibration: Incubate the plate at room temperature (or 37°C, depending on the transporter) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of the test compound to inhibit the actual transport of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the functional inhibitory potency of 3-Fluoro-3-phenylpiperidine HCl on the uptake of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

Materials:

-

Freshly prepared synaptosomes from specific rat brain regions (striatum for DAT, hippocampus/cortex for NET and SERT).

-

Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Inhibitors for defining non-specific uptake (as in the binding assay).

-

Test Compound: 3-Fluoro-3-phenylpiperidine HCl at various concentrations.

-

Cell harvester and liquid scintillation counter.

Step-by-Step Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from dissected brain tissue via differential centrifugation. Resuspend the final pellet in ice-cold uptake buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (or vehicle/non-specific inhibitor) for 10-15 minutes at 37°C.

-

Initiate Uptake: Start the uptake reaction by adding the radiolabeled neurotransmitter substrate at a final concentration near its Kₘ.

-

Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed immediately by washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes on the filter or directly count the filters in scintillation fluid to measure the amount of transported radiolabel.

-

Data Analysis: Calculate the specific uptake by subtracting non-specific uptake from total uptake. Determine the percentage of inhibition for each concentration of the test compound and fit the data using non-linear regression to obtain the IC₅₀ value.

Experimental Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 3. sdbonline.org [sdbonline.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 9. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters / ACS Chemical Neuroscience, 2012 [sci-hub.sg]

- 11. tandfonline.com [tandfonline.com]

- 12. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Brain insulin resistance: a key pathological hub linking metabolic and neuropsychiatric comorbidities [frontiersin.org]

The Pharmacological Potential and Biological Activity of 3-Fluoro-3-phenylpiperidine Hydrochloride in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, 3-Fluoro-3-phenylpiperidine hydrochloride (CAS 2059970-47-5) has emerged not merely as a chemical intermediate, but as a highly privileged pharmacophore and building block[1],[2]. This fluorinated cyclic amine is extensively utilized in Fragment-Based Lead Discovery (FBLD)[3] and target-directed synthesis. By strategically positioning a fluorine atom at the chiral C3 center of the piperidine ring, drug development professionals can precisely modulate the physicochemical properties of the scaffold, unlocking potent biological activities against difficult-to-drug targets, including Mono-ADP-Ribosylating PARPs and central nervous system (CNS) receptors[4],[5].

Physicochemical & Structural Rationale: The "Fluorine Effect"

The decision to incorporate a fluorine atom at the 3-position of a phenylpiperidine ring is driven by fundamental laws of physical organic chemistry. As an Application Scientist, it is critical to understand the causality behind this structural modification[6]:

-

pKa Modulation and Membrane Permeability : The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the adjacent basic piperidine nitrogen[6]. This effectively lowers the pKa of the amine from ~9.5 (in unsubstituted piperidines) to a more neutral 7.5–8.0 range. Consequently, a significantly higher fraction of the molecule remains un-ionized at physiological pH (7.4), drastically increasing passive membrane permeability and blood-brain barrier (BBB) penetration[7].

-

Metabolic Shielding : The 3-position of piperidine rings is a well-documented hotspot for Cytochrome P450 (CYP)-mediated oxidative metabolism. Capping this exact site with a highly stable C-F bond blocks metabolic degradation, thereby extending the pharmacokinetic half-life of the resulting drug candidate[8].

-

Conformational Pre-organization : The stereoelectronic properties of the C-F bond (specifically the gauche effect) restrict the conformational flexibility of the piperidine ring[9]. This locks the molecule into a thermodynamically favorable chair conformation, minimizing the entropic penalty upon binding to target proteins[9].

Core Biological Targets & Activities

Mono-ADP-Ribosylating PARPs (PARP10)

While poly-ARTs like PARP1 are established oncology targets, mono-ARTs like PARP10 have recently gained traction for their role in cellular stress and DNA replication. 3-phenylpiperidine derivatives have been identified as highly selective inhibitors of PARP10[10]. Specific derivatives yield an IC50 of ~400 nM with >15-fold selectivity over PARP14, and crucially, zero off-target inhibition of PARP1[4]. Mechanistically, PARP10 interacts with PCNA during replication fork arrest; inhibiting PARP10 downregulates PCNA monoubiquitination, rescuing cells from stress-induced apoptosis[4].

Dopamine D4 Receptors (CNS Applications)

Derivatives of 3-phenylpiperidine are historically recognized for their potent CNS activity. N-alkylated 3-phenylpiperidines exhibit high affinity (nanomolar Ki ) and selectivity toward the Dopamine D4 receptor (D4 DAR)[5]. The addition of the 3-fluoro substitution enhances the lipophilicity required for optimal neuropharmacokinetic profiles, making it a prime scaffold for next-generation antipsychotics[5].

Quantitative Data Presentation

The following table summarizes the comparative pharmacological metrics of 3-phenylpiperidine-derived scaffolds across primary biological targets.

| Biological Target | Compound Scaffold / Derivative | Primary Activity Metric | Selectivity Profile | Reference |

| PARP10 | 3-phenylpiperidine (Compound 18) | IC50 ≈ 400 nM | >15-fold over PARP14; No PARP1 activity | |

| Dopamine D4 | N-propyl-3-phenylpiperidine (PPE) | Ki ≈ 1–10 nM | High selectivity over D2/D3 receptors | |

| Tachykinin NK1 | 3-phenylpiperidine-4-carboxamide | IC50 < 10 nM | Low Pregnane X receptor induction | 11 |

Experimental Workflows & Protocols

To rigorously evaluate the biological activity of 3-Fluoro-3-phenylpiperidine hydrochloride, researchers must employ self-validating assay systems. Below are the definitive protocols for fragment screening and biochemical validation.

Protocol 1: SPR-Based Fragment Screening (FBLD Workflow)

Rationale: Surface Plasmon Resonance (SPR) provides real-time, label-free kinetic data. A self-validating SPR protocol must include solvent correction and reference flow cells to eliminate bulk refractive index artifacts[3].

-

Sensor Chip Functionalization : Immobilize the target protein (e.g., PARP10 catalytic domain) onto a CM5 sensor chip using standard EDC/NHS amine coupling. Validation Check: Target an immobilization level of 2000–3000 Response Units (RU) to guarantee a sufficient signal-to-noise ratio for low-molecular-weight fragments.

-

Library Preparation : Dissolve 3-Fluoro-3-phenylpiperidine hydrochloride in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+) to achieve a final concentration of 500 μM with exactly 5% DMSO.

-

Kinetic Profiling : Inject the fragment over both the active and reference flow cells at 30 μL/min. Validation Check: Run a solvent correction curve (3% to 7% DMSO) before and after the fragment injections to mathematically subtract bulk shifts.

-

Orthogonal Validation : Fragments exhibiting a square-wave binding profile and dose-dependent RU increases must be advanced to X-ray crystallography to confirm the binding mode within the hydrophobic pocket.

Protocol 2: PARP10 Biochemical Inhibition Assay

Rationale: A quantitative assay measuring the transfer of ADP-ribose to a substrate, relying on TR-FRET or luminescence.

-

Reagent Setup : Prepare the assay buffer (50 mM Tris-HCl pH 8.0, 2 mM MgCl2, 0.5 mM DTT). Prepare the fluorinated piperidine derivative in a 10-point, 3-fold serial dilution starting at 100 μM.

-

Reaction Initiation : Incubate 10 nM of recombinant PARP10 with the inhibitor for 15 minutes at room temperature to allow equilibrium binding. Initiate the catalytic reaction by adding 1 μM biotinylated NAD+ and the PCNA substrate.

-

Detection & Causality Verification : Terminate the reaction after 30 minutes using an excess of a known pan-PARP inhibitor (e.g., Olaparib). Measure the resulting signal. Validation Check: Calculate the Z'-factor using DMSO (negative control) and a reference inhibitor (positive control). A Z'-factor > 0.7 is required to confirm assay trustworthiness.

Mandatory Visualizations

Caption: Fragment-Based Lead Discovery (FBLD) workflow utilizing SPR and X-ray crystallography.

Caption: Mechanism of action for 3-Fluoro-3-phenylpiperidine derivatives in PARP10 inhibition.

References

-

Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications / PubMed) URL:[Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

The Realisation of Fragment-Oriented Synthesis Source: White Rose eTheses Online (University of Leeds) URL:[Link]

Sources

- 1. 3-Fluoro-3-phenylpiperidine hydrochloride - CAS号 2059970-47-5 - 摩熵化学 [molaid.com]

- 2. CAS:1557545-56-84-Fluoro-4-(4-methylphenyl)piperidine-毕得医药 [bidepharm.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (3S,4S)-4-{N-1-(S)-(3,5-bistrifluoromethylphenyl)ethyl-N-methyl}aminocarbonyl-3-(4-fluoro-2-methylphenyl)piperidine - CAS号 873457-53-5 - 摩熵化学 [molaid.com]

Introduction: The Strategic Importance of the 3-Fluoro-3-phenylpiperidine Scaffold

An In-depth Technical Guide to 3-Fluoro-3-phenylpiperidine HCl: Structural Analogs and Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most prevalent saturated nitrogen-containing heterocycle in pharmaceuticals approved by the U.S. FDA.[1] Its versatile structure allows for precise three-dimensional orientation of substituents, making it an ideal scaffold for engaging with biological targets.[2][3] When combined with a phenyl group at the 3-position, the resulting 3-phenylpiperidine core serves as a foundational element for a multitude of neurologically active agents, including dopamine autoreceptor agonists and opioid analgesics.[3][4][5]

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance pharmacological properties. Fluorine's high electronegativity can profoundly influence the basicity (pKa) of nearby nitrogen atoms, a critical factor for receptor binding and pharmacokinetic profiles.[1] This pKa modulation can, for instance, detune interaction with off-target channels like the hERG potassium ion channel, thereby mitigating cardiovascular risks.[1] In the context of the 3-phenylpiperidine scaffold, placing a fluorine atom at the 3-position introduces a chiral center and offers a powerful tool to fine-tune the molecule's electronic and conformational landscape.

This guide provides a comprehensive technical overview of 3-Fluoro-3-phenylpiperidine HCl, its structural analogs, and derivatives. We will explore synthesis strategies, structure-activity relationships (SAR), and key pharmacological insights for researchers and drug development professionals working to leverage this privileged scaffold.

Synthesis Strategies: Accessing the Fluorinated Core and its Analogs

The synthesis of fluorinated piperidines presents unique challenges, primarily centered on the stereocontrolled introduction of the fluorine atom. Modern synthetic methodologies have shifted from direct, often hazardous, fluorination reactions towards building block approaches or catalytic hydrogenations of fluorinated precursors.

Catalytic Hydrogenation of Fluoropyridine Precursors

A robust and increasingly common method involves the catalytic hydrogenation of readily available fluoropyridine starting materials. This approach is advantageous as it leverages a vast pool of commercial precursors and avoids late-stage fluorination.

A notable protocol utilizes a heterogeneous palladium catalyst, such as Palladium(II) hydroxide on carbon, in the presence of a Brønsted acid like HCl.[6] The acid protonates the pyridine ring, activating it for reduction. This method is robust, tolerant of air and moisture, and allows for the selective reduction of the fluoropyridine ring over other aromatic systems like benzene, enabling the synthesis of complex derivatives.[6]

Key Causality: The choice of a heterogeneous palladium catalyst is crucial for its efficiency and practical applicability, allowing for easier product purification compared to homogeneous catalysts. The acidic conditions are necessary to overcome the inherent stability of the pyridine ring and facilitate its reduction.[6]

Asymmetric Rhodium-Catalyzed Carbometalation

For enantioselective synthesis, a powerful three-step sequence has been developed involving:

-

Partial reduction of pyridine to a dihydropyridine intermediate.

-

Rhodium-catalyzed asymmetric reductive Heck reaction between the dihydropyridine and an arylboronic acid.

-

Final reduction of the resulting tetrahydropyridine to the desired piperidine.[7][8]

This strategy offers exquisite control over stereochemistry, yielding enantioenriched 3-arylpiperidines.[7] The choice of chiral ligand, such as (S)-Segphos, is critical for inducing high enantioselectivity in the key carbometalation step.[8]

Synthesis of Derivatives

Once the core 3-Fluoro-3-phenylpiperidine is obtained, derivatization can be readily achieved through standard synthetic transformations:

-

N-Alkylation/Arylation: The secondary amine of the piperidine ring can be functionalized via reductive amination or nucleophilic substitution to introduce a wide range of substituents.

-

Phenyl Ring Modification: Analogs with substituted phenyl rings are typically accessed by starting with the appropriately substituted arylboronic acid in the rhodium-catalyzed method or a substituted fluoropyridine.

-

Piperidine Ring Modification: Further functionalization of the piperidine ring is more complex and usually requires a bespoke synthesis from a highly functionalized starting material.

Structural Analogs and Key Modification Points

The 3-Fluoro-3-phenylpiperidine scaffold offers three primary points for modification to explore the chemical space and optimize pharmacological activity.

Caption: Primary points for analog development on the 3-Fluoro-3-phenylpiperidine core.

| Modification Point | Type of Substituent (R-group) | Rationale and Potential Impact | Representative Examples |

| N-Substitution (R1) | Alkyl (e.g., -CH3, -n-Propyl), Aralkyl (e.g., -CH2CH2Ph) | Modulates potency, selectivity, and pharmacokinetic properties. Critical for interaction with dopamine and opioid receptors. | N-n-propyl-3-(3-hydroxyphenyl)piperidine (dopamine agonist)[4] |

| Phenyl Ring (R2) | Hydroxy (-OH), Methoxy (-OCH3), Halogens (-F, -Cl), Trifluoromethyl (-CF3) | Alters electronic properties, influencing receptor affinity and metabolic stability. Hydroxyl groups are often key for hydrogen bonding. | 3-(3-hydroxyphenyl)piperidine derivatives show high potency as dopamine autoreceptor agonists.[4] |

| Piperidine Ring (R3) | Carbonyl (=O), Additional Alkyl or Fluoro groups | Introduces conformational constraints, alters polarity, and can provide additional interaction points with the target protein. | 3-Phenylpiperidine-2,6-diones have been explored for antiviral and antimicrobial activity.[9] |

Physicochemical Properties and Pharmacological Profile

Impact of Fluorination on pKa

The introduction of a fluorine atom at the C3 position significantly impacts the basicity of the piperidine nitrogen. The electron-withdrawing effect of the fluorine atom lowers the pKa of the conjugate acid (N⁺-H) compared to its non-fluorinated counterpart. The stereochemistry of the fluorine atom is critical; an axial fluorine, being anti-parallel to the axial N⁺-H bond, results in a higher pKa compared to an equatorial fluorine due to favorable dipole interactions.[1] This fine-tuning of basicity is a key tool for optimizing drug-receptor interactions and reducing off-target effects.[1]

Pharmacological Activity and Structure-Activity Relationships (SAR)

The parent 3-phenylpiperidine scaffold is a well-established pharmacophore for central nervous system (CNS) targets. Derivatives have shown significant activity as dopamine D2 receptor modulators, opioid receptor agonists, and neurokinin-1 (NK₁) receptor antagonists.[3][4]

Dopamine Autoreceptor Agonists:

-

The Phenyl Moiety: A 3-hydroxyphenyl group is considered indispensable for high potency and selectivity as a dopamine autoreceptor agonist.[4]

-

N-Substitution: The nature of the N-substituent is critical. Small alkyl groups like n-propyl, n-butyl, and isopropyl often confer the highest potency.[4]

-

Fluorine's Role: The introduction of fluorine at the 3-position can modulate the dopamine receptor affinity and selectivity, while also improving metabolic stability and brain penetration.

Caption: Structure-Activity Relationship (SAR) for Dopaminergic Activity.

Experimental Protocols

Protocol: Enantioselective Synthesis of a 3-Aryl-tetrahydropyridine Intermediate

This protocol is adapted from the rhodium-catalyzed asymmetric carbometalation method, a state-of-the-art approach for synthesizing chiral 3-substituted piperidine precursors.[8]

Objective: To synthesize an enantioenriched 3-phenyl-tetrahydropyridine precursor via rhodium-catalyzed cross-coupling.

Materials:

-

[Rh(cod)OH]₂ (Rhodium catalyst)

-

(S)-Segphos (Chiral ligand)

-

Phenylboronic acid

-

Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine substrate)

-

Aqueous Cesium Hydroxide (CsOH, 50 wt%)

-

Toluene, Tetrahydrothiophene (THP), and Water (Solvents)

-

Argon or Nitrogen gas (Inert atmosphere)

Procedure:

-

Catalyst Preparation: In a 7 mL vial under an inert argon atmosphere, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).

-

Solvent Addition: Add Toluene (0.25 mL), THP (0.25 mL), and Water (0.25 mL) to the vial.

-

Activation: Add aqueous CsOH (1.0 mmol, 2.0 equiv) to the catalyst mixture and stir at 70 °C for 10 minutes. The solution should turn a characteristic color, indicating catalyst activation.

-

Reagent Addition: To the activated catalyst solution, add phenylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine substrate (0.5 mmol, 1.0 equiv).

-

Reaction: Stir the resulting mixture vigorously at 70 °C for 20 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (5 mL).

-

Purification: Pass the diluted mixture through a short plug of silica gel, washing with additional diethyl ether. Remove the solvents in vacuo to yield the crude product, which can be further purified by column chromatography.

Self-Validation: The success of the reaction is validated by the high enantiomeric excess (ee%) of the product, which should be determined using chiral HPLC. The yield and ee% serve as direct measures of the protocol's efficacy.

Caption: Workflow for Rh-catalyzed asymmetric synthesis of a piperidine precursor.

Conclusion and Future Directions

The 3-Fluoro-3-phenylpiperidine HCl scaffold represents a highly valuable and versatile core for modern drug discovery. The strategic placement of fluorine provides a powerful lever to modulate key physicochemical and pharmacological properties, including basicity, metabolic stability, and receptor affinity. Advances in catalytic asymmetric synthesis have made chiral fluorinated piperidines more accessible, opening new avenues for exploration.

Future research in this area will likely focus on:

-

Novel Analogs: Expanding the library of derivatives with diverse substitutions on the N-atom and the phenyl ring to probe new biological targets.

-

Asymmetric Synthesis: Developing more efficient and scalable catalytic methods to access enantiopure fluorinated piperidines.

-

Expanded Biological Screening: Testing new analogs against a wider range of CNS targets, including ion channels and enzymes, beyond the traditional dopamine and opioid receptors.

-

PET Ligand Development: The incorporation of ¹⁸F could make these compounds valuable as PET imaging agents for studying CNS disorders.

By leveraging the unique properties of fluorine within the privileged 3-phenylpiperidine framework, researchers are well-positioned to develop next-generation therapeutics with enhanced efficacy and safety profiles.

References

-

Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

-

Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-82. Available from: [Link]

-

Nevozha, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Available from: [Link]

-

Jubran, J., & Sharts, O. (2018). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 7(1), 33-40. Available from: [Link]

-

Wikipedia. (n.d.). 3-Phenylpiperidine. Available from: [Link]

- Trachsel, D., Lehmann, D., & Enzensperger, C. (2013). Phenethylamine: von der Struktur zur Funktion.

-

Saczewski, J., et al. (2011). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Archiv der Pharmazie, 344(6), 369-77. Available from: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Available from: [Link]

- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

PubMed. (2008). Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. Bioorganic & Medicinal Chemistry, 16(6), 2829-51. Available from: [Link]

-

Wang, Y., et al. (2015). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 20(12), 22002-14. Available from: [Link]

-

Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11036-11041. Available from: [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Nanomedicine, 15, 3645-3656. Available from: [Link]

-

Poso, A., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 49. Available from: [Link]

-

ResearchGate. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Available from: [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available from: [Link]

-

ResearchGate. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Available from: [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. Available from: [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. mdpi.com [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorinated Phenylpiperidine Motif: A Technical Guide to its Discovery, Synthesis, and Impact on Drug Development

Abstract

The strategic incorporation of fluorine into the phenylpiperidine scaffold has become a cornerstone of modern medicinal chemistry, giving rise to a plethora of clinically significant therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and synthetic history of fluorinated phenylpiperidines. It delves into the causal relationships behind experimental choices in their synthesis, from foundational methods to cutting-edge late-stage fluorination techniques. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structure-activity relationships, pharmacological implications, and synthetic accessibility of this critical pharmacophore.

Introduction: The Strategic Alliance of Fluorine and the Phenylpiperidine Core

The phenylpiperidine moiety is a well-established "privileged scaffold" in drug discovery, appearing in numerous classes of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. When combined with the unique properties of fluorine, the resulting fluorinated phenylpiperidines exhibit enhanced metabolic stability, increased binding affinity, and modulated basicity, all of which are critical parameters in drug design.[3][4]

Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can profoundly alter a molecule's physicochemical properties.[3] The introduction of fluorine can block sites of metabolic oxidation, increase lipophilicity to improve membrane permeability, and lower the pKa of nearby basic nitrogen atoms, a strategy often employed to mitigate off-target effects such as hERG channel affinity.[5][6] It is this synergistic combination of the phenylpiperidine framework and the strategic placement of fluorine that has led to the development of numerous blockbuster drugs.

Historical Perspective: From Serendipity to Rational Design

The journey of fluorinated phenylpiperidines is intertwined with the broader history of psychopharmacology. The "psychopharmacological revolution" of the 1950s saw the emergence of the first generation of antipsychotics, many of which were phenothiazine derivatives.[7][8] A significant breakthrough came in 1958 when Paul Janssen synthesized haloperidol, a butyrophenone derived from a phenylpiperidine precursor.[7] This marked a pivotal moment, establishing the phenylpiperidine core as a viable scaffold for CNS-active agents.

Early explorations into fluorinated analogs were often driven by the desire to improve upon existing therapies. The rationale was, and largely remains, to leverage fluorine's unique properties to enhance potency, selectivity, and pharmacokinetic profiles.[9] A prime example of this evolution is the development of the selective serotonin reuptake inhibitor (SSRI) paroxetine.[10][11] Paroxetine, a (3S,4R)-4-(4-fluorophenyl)-3-([(3,4-methylenedioxy)phenoxy]methyl)piperidine, showcases the successful application of a fluorinated phenyl group to achieve high-affinity and selective inhibition of the serotonin transporter.[10]

The development of potent opioid analgesics like fentanyl and its analogs further solidified the importance of the phenylpiperidine scaffold.[2][12] While not all early fentanyl analogs were fluorinated, the synthetic routes developed for their creation laid the groundwork for future incorporation of fluorine to modulate their properties.[13][14]

Synthetic Strategies: A Journey from Building Blocks to Late-Stage Functionalization

The synthesis of fluorinated phenylpiperidines can be broadly categorized into two main approaches: strategies that incorporate fluorine at an early stage using fluorinated building blocks, and those that introduce fluorine at a later stage onto a pre-formed phenylpiperidine core. The choice of strategy is often dictated by the desired position of the fluorine atom, the availability of starting materials, and the overall complexity of the target molecule.

Early-Stage Fluorination: Building from Fluorinated Precursors

This classical approach involves the use of commercially available or readily synthesized fluorinated starting materials. A common strategy is the use of fluorinated pyridines, which can be reduced to the corresponding piperidines.[15]

Key Advantages:

-

Predictable Regiochemistry: The position of the fluorine atom is determined by the starting material.

-

Scalability: Often amenable to large-scale synthesis.

Key Challenges:

-

Limited Availability of Starting Materials: The diversity of commercially available fluorinated pyridines can be a limiting factor.

-

Harsh Reaction Conditions: The reduction of electron-deficient fluoropyridines can sometimes require harsh conditions, which may not be compatible with other functional groups.

A significant advancement in this area is the use of catalytic hydrogenation. For instance, rhodium and palladium catalysts have proven effective for the hydrogenation of fluoropyridines to access all-cis-(multi)fluorinated piperidines.[1][16]

Experimental Protocol: Rhodium-Catalyzed Hydrogenation of a Fluoropyridine

This protocol is a representative example of an early-stage fluorination approach.

-

Substrate Preparation: A solution of the substituted fluoropyridine (1.0 eq) in a suitable solvent (e.g., methanol, THF) is prepared in a pressure-resistant vessel.

-

Catalyst Addition: A rhodium catalyst, such as [Rh(COD)Cl]2, along with a suitable ligand (e.g., a chiral phosphine for asymmetric hydrogenation) is added under an inert atmosphere.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar). The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) for a designated time (e.g., 12-24 hours).

-

Work-up and Purification: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield the fluorinated piperidine.

Late-Stage Fluorination: Precision Chemistry on Complex Scaffolds

Late-stage fluorination (LSF) has emerged as a powerful strategy in drug discovery, allowing for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence.[17] This approach is particularly valuable for rapidly generating a library of fluorinated analogs for structure-activity relationship (SAR) studies.

Key Advantages:

-

Rapid Diversification: Enables the synthesis of multiple fluorinated analogs from a common advanced intermediate.

-

Access to Novel Chemical Space: Allows for the introduction of fluorine at positions that are difficult to access via traditional methods.

-

Radiolabeling: Crucial for the synthesis of 18F-labeled positron emission tomography (PET) tracers.[18][19]

Key Challenges:

-

Regioselectivity: Controlling the position of fluorination on a complex molecule can be challenging.

-

Functional Group Tolerance: The fluorinating reagents must be compatible with a wide range of functional groups present in the substrate.

Several powerful LSF methods have been developed, including electrophilic and nucleophilic fluorination reactions.

Electrophilic Fluorination: Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly used to deliver an electrophilic fluorine atom to electron-rich aromatic rings or enolates.[20][21][22]

Experimental Protocol: Electrophilic Fluorination of a Phenylpiperidine Derivative using Selectfluor®

-

Substrate Preparation: The phenylpiperidine derivative (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane) in a reaction flask.

-

Reagent Addition: Selectfluor® (1.1-1.5 eq) is added to the solution in one portion or portion-wise.

-

Reaction: The reaction mixture is stirred at room temperature or heated to a specified temperature for a period of time (e.g., 1-24 hours), with reaction progress monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group with a fluoride source, such as potassium fluoride or cesium fluoride. The development of palladium-catalyzed methods has significantly expanded the scope of nucleophilic fluorination.[17][23]

Diagram: Synthetic Approaches to Fluorinated Phenylpiperidines

Caption: Overview of major synthetic strategies and applications.

Structure-Activity Relationships (SAR) and Pharmacological Implications

The position and number of fluorine atoms on the phenylpiperidine scaffold have a profound impact on the pharmacological activity of the resulting compounds. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Impact of Fluorination on Physicochemical and Pharmacological Properties

| Property | Effect of Fluorination | Rationale | Representative Examples |

| Metabolic Stability | Increased | The strong C-F bond can block sites of enzymatic oxidation (e.g., by cytochrome P450 enzymes).[3] | Fluorinated analogs of fentanyl often exhibit longer half-lives. |

| Binding Affinity | Often Increased | Fluorine can engage in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions.[4] | The fluorine atom in paroxetine contributes to its high affinity for the serotonin transporter.[10] |

| Basicity (pKa) | Decreased | The electron-withdrawing nature of fluorine can lower the pKa of a nearby piperidine nitrogen.[5][24] | This can be used to reduce off-target effects, such as hERG channel blockade.[5] |

| Lipophilicity | Modulated | Fluorination of an aromatic ring generally increases lipophilicity, while fluorination of an alkyl group can decrease it.[3] | This allows for fine-tuning of a drug's ability to cross the blood-brain barrier. |

Case Studies: Fluorinated Phenylpiperidines in Modern Medicine

The impact of fluorinated phenylpiperidines on modern medicine is best illustrated through specific examples of successful drugs.

-

Paroxetine: As a potent and selective SSRI, paroxetine is widely used for the treatment of depression, anxiety disorders, and obsessive-compulsive disorder.[10] The 4-fluorophenyl group is critical for its high-affinity binding to the serotonin transporter.

-

Haloperidol: A first-generation antipsychotic, haloperidol contains a 4-fluorophenyl group attached to a piperidine ring via a butyrophenone linker.[7][25] It is a potent dopamine D2 receptor antagonist and remains an important medication for the treatment of schizophrenia and other psychotic disorders.[8][26]

-

Fluorinated Fentanyl Analogs: While fentanyl itself is not fluorinated, numerous fluorinated analogs have been synthesized and studied. These modifications are often aimed at altering the potency, duration of action, and side-effect profile.[27] For example, fluorination can influence the metabolic fate and distribution of these potent opioids.

Future Directions and Conclusion

The field of fluorinated phenylpiperidines continues to evolve, driven by advances in synthetic methodology and a deeper understanding of the role of fluorine in drug-receptor interactions. The development of novel late-stage fluorination techniques, including photoredox catalysis and enzymatic fluorination, will undoubtedly open up new avenues for the synthesis of previously inaccessible analogs.[22] Furthermore, the use of computational modeling to predict the effects of fluorination on a molecule's properties will enable a more rational approach to drug design.[9]

Diagram: Workflow for the Development of Fluorinated Phenylpiperidines

Caption: A typical drug discovery workflow for this class of compounds.

References

-

M.D.C. Torres, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098. [Link]

-

M. G. M. O. Henriques, et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(24), 17535-17546. [Link]

-

A. V. Stetsenko, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1379. [Link]

-

S. Shrestha, et al. (2020). Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice?. Medznat.ru. [Link]

-

R. Pal, et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8111. [Link]

-

S. P. Green. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

National Cancer Institute. (2024). Fluorinated MU-Opioid Receptor Agonists. Technology Transfer Center. [Link]

-

A. M. El-Sawy. (2018). Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine. PhD Thesis, University College Dublin. [Link]

-

UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. United Nations Office on Drugs and Crime. [Link]

-

A. D. Kaye, et al. (2018). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 7(1), 35-49. [Link]

-

U.S. Drug Enforcement Administration. (2022). New Trends in the Illicit Manufacture of Synthetic Drugs. Organization of American States. [Link]

-

D. G. C. Owens. (2016). The development of antipsychotic drugs. BJPsych Advances, 22(5), 314-321. [Link]

-

PubChem. (n.d.). Paroxetine. National Center for Biotechnology Information. [Link]

-

S. F. Wnuk. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1845-1901. [Link]

-

T. Ritter, et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 47(4), 1021-1031. [Link]

-

A. K. M. L. Rahman, et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(23), 8527. [Link]

-

A. Smirnovas, et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

-

P. K. Sharma, et al. (2013). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 20(13), 1637-1647. [Link]

-

F. Glorius, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(15), 8439-8444. [Link]

-

T. Ritter, et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Harvard University. [Link]

-

A. A. Khan, et al. (2024). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. ResearchGate. [Link]

-

J. M. Lenhardt, et al. (2021). Untangling the History of Fluorinated Polyacetylene. Nature Chemistry, 13(2), 106-112. [Link]

-

J. A. Lowe 3rd, et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3025-3029. [Link]

-

C. Binda, et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 53. [Link]

-

S. A. A. El-Dawy, et al. (2019). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. [Link]

-

University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. EurekAlert!. [Link]

-

U.S. Food and Drug Administration. (2002). Paroxetine Hydrochloride Chemistry Review. accessdata.fda.gov. [Link]

-

D. D. D'Souza, et al. (2022). Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. Frontiers in Psychiatry, 13, 873199. [Link]

-

S. K. Guchhait, et al. (2021). The role of fluorine in medicinal chemistry. ResearchGate. [Link]

-

T. Ritter, et al. (2011). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science, 334(6056), 658-661. [Link]

-

W. S. Tang, et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Semantic Scholar. [Link]

-

Psychopharmacology Institute. (2014). First-Generation Antipsychotics: An Introduction. Psychopharmacology Institute. [Link]

-

A. M. del Hoyo, et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(14), 2845. [Link]

-

A. G. Myers, et al. (2025). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature, 639(8012), 580-586. [Link]

-

T. Sumiyoshi. (2013). Historical overview of the development of antipsychotic drugs. ResearchGate. [Link]

-

E. J. Lien, et al. (2005). Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. Molecules, 10(1), 1-10. [Link]

-

T. Ritter, et al. (2011). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. CORE. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? | All the latest medical news on the portal Medznat.ru. :- Medznat [medznat.ru]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. benthamscience.com [benthamscience.com]

- 7. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. painphysicianjournal.com [painphysicianjournal.com]

- 13. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 14. oas.org [oas.org]

- 15. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 20. Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine [researchrepository.ucd.ie]

- 21. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 22. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 23. dash.harvard.edu [dash.harvard.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 26. researchgate.net [researchgate.net]

- 27. Available Technologies - NCI [techtransfer.cancer.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 3-Fluoro-3-phenylpiperidine Hydrochloride

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 3-Fluoro-3-phenylpiperidine hydrochloride (CAS: 2059970-47-5)

Executive Summary & Chemical Identity

In modern central nervous system (CNS) drug discovery, the piperidine ring is a ubiquitous privileged scaffold. The introduction of geminal substituents—specifically a fluorine atom and a phenyl ring—at the 3-position of the piperidine core creates a highly specialized pharmacophore. 3-Fluoro-3-phenylpiperidine hydrochloride is a high-value synthetic intermediate utilized to build complex neuroactive libraries, modulate basicity, and rigidify molecular conformations.

According to authoritative chemical registries, the fundamental identity of this compound is well-established :

Table 1: Physicochemical Profile

| Parameter | Value / Specification | Structural Rationale |

| CAS Registry Number | 2059970-47-5 | Unique identifier for the hydrochloride salt form . |

| Molecular Formula | C₁₁H₁₅ClFN | Represents the protonated free base (C₁₁H₁₄FN) paired with a chloride counterion. |

| Molecular Weight | 215.69 g/mol | Low molecular weight ensures high ligand efficiency (LE) when used as a building block. |

| Salt Form | Hydrochloride (HCl) | Preferred over the free base to prevent atmospheric oxidation, reduce hygroscopicity, and improve handling. |

The "Fluorine Effect": Pharmacological & Structural Rationale

The decision to utilize 3-fluoro-3-phenylpiperidine rather than its non-fluorinated analog is driven by three distinct pharmacokinetic and pharmacodynamic advantages :

-

Basicity Modulation (pKa Reduction): The un-substituted piperidine nitrogen is highly basic (pKa ~9.5), meaning it is >99% ionized at physiological pH (7.4), which can hinder Blood-Brain Barrier (BBB) penetration. The strong electron-withdrawing inductive effect of the geminal fluorine atom at the 3-position pulls electron density away from the amine, lowering the pKa to approximately 7.5–8.0. This dramatically increases the fraction of the un-ionized drug, enhancing lipophilicity (LogD) and passive CNS permeability.

-

Metabolic Shielding: The 3-position of the piperidine ring is highly susceptible to CYP450-mediated oxidation. The strong, highly polarized C–F bond acts as a bioisosteric block, preventing oxidative metabolism and increasing the biological half-life of downstream drug candidates.

-

Conformational Locking: The stereoelectronic interactions (gauche effect) between the highly electronegative fluorine atom and the piperidine nitrogen restrict the rotation of the adjacent phenyl ring. This biases the piperidine core into a specific chair conformation, precisely aligning the binding vectors for targets such as NMDA receptors or monoamine transporters.

Fig 1: Pharmacological impact of 3-fluoro-3-phenyl substitution on piperidine drug scaffolds.

Rational Synthetic Methodology

When synthesizing fluorinated benzylic systems, standard protecting group strategies often fail. A common mistake in the synthesis of 3-substituted piperidines is the use of an N-benzyl protecting group. Because the C3 carbon contains both a phenyl ring and a fluorine atom, the C–F bond is benzylic . Attempting to remove an N-benzyl group via standard catalytic hydrogenation (Pd/C, H₂) will inevitably cause hydrogenolysis of the benzylic C–F bond, yielding the defluorinated 3-phenylpiperidine byproduct.

To avoid this, an N-Boc protecting group strategy is mandatory . The Boc group can be cleaved under acidic conditions, preserving the fragile C–F bond and directly yielding the desired hydrochloride salt.

Step-by-Step Protocol

-

Nucleophilic Addition: React tert-butyl 3-oxopiperidine-1-carboxylate (1-Boc-3-piperidone) with Phenylmagnesium bromide (PhMgBr) in anhydrous THF at 0 °C. The Grignard reagent attacks the electrophilic ketone, yielding the tertiary alcohol intermediate, 1-Boc-3-phenylpiperidin-3-ol.

-

Deoxofluorination: Treat the tertiary alcohol with Diethylaminosulfur trifluoride (DAST) in anhydrous Dichloromethane (DCM) at -78 °C, allowing it to slowly warm to room temperature . DAST converts the tertiary alcohol to a fluoride via a transient, phenyl-stabilized carbocation. Strict temperature control is required to suppress elimination side-reactions (which would form a tetrahydropyridine).

-

Deprotection & Salt Formation: Dissolve the resulting 1-Boc-3-fluoro-3-phenylpiperidine in 4M HCl in Dioxane at room temperature. The acidic environment cleaves the Boc carbamate, cleanly precipitating 3-Fluoro-3-phenylpiperidine hydrochloride as a stable, highly pure crystalline solid.

Fig 2: Three-step synthesis of 3-Fluoro-3-phenylpiperidine HCl avoiding benzylic defluorination.

Analytical Validation & Self-Correcting Workflows

To ensure scientific integrity, every batch of 3-Fluoro-3-phenylpiperidine hydrochloride must be subjected to a rigorous, self-validating analytical workflow. The presence of the fluorine atom provides a distinct spectroscopic advantage.

Table 2: Analytical Characterization Protocol

| Analytical Method | Expected Specification | Diagnostic Rationale |

| LC-MS (ESI+) | m/z 180.1 [M+H]⁺ | Confirms the mass of the protonated free base (C₁₁H₁₅FN⁺). The absence of m/z 160 indicates no defluorination has occurred. |

| ¹⁹F NMR (376 MHz) | Singlet/Multiplet at ~ -150 to -165 ppm | The definitive proof of fluorination. The chemical shift is highly diagnostic for a tertiary, benzylic fluorine atom. |

| ¹H NMR (400 MHz) | Multiplets at 7.2–7.5 ppm (5H); Broad signals 2.8–3.5 ppm (4H) | Validates the integrity of the phenyl ring and the piperidine core. Absence of vinylic protons (5.5–6.5 ppm) confirms no elimination byproducts. |

| HPLC (UV 214/254 nm) | > 98% Area Under Curve (AUC) | 254 nm effectively detects the phenyl chromophore, allowing precise quantification of organic impurities. |

References

-

Molaid Chemical Database. "3-Fluoro-3-phenylpiperidine hydrochloride | 2059970-47-5". Molaid. Available at:[Link]

-

ChemSrc Registry. "3-Fluoro-3-phenylpiperidine hydrochloride". ChemSrc. Available at:[Link]

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides and homologues". Journal of Organic Chemistry, 40(5), 574-578. Available at:[Link]

solubility of 3-Fluoro-3-phenylpiperidine hydrochloride in various solvents

An In-depth Technical Guide to the Solubility of 3-Fluoro-3-phenylpiperidine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract